![molecular formula C7H5Cl2NO B1294676 2,5-Dichlorobenzamide CAS No. 5980-26-7](/img/structure/B1294676.png)
2,5-Dichlorobenzamide
Overview
Description
2,5-Dichlorobenzamide is a chemical compound with the molecular formula C7H5Cl2NO . It is also known by other names such as Benzamide, 2,5-dichloro-, and its CAS number is 5980-26-7 .
Molecular Structure Analysis
The molecular structure of 2,5-Dichlorobenzamide consists of a benzene ring with two chlorine atoms and an amide group attached. The IUPAC name for this compound is 2,5-dichlorobenzamide . The InChI code is 1S/C7H5Cl2NO/c8-4-1-2-6 (9)5 (3-4)7 (10)11/h1-3H, (H2,10,11) .Physical And Chemical Properties Analysis
2,5-Dichlorobenzamide has a molecular weight of 190.02 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 188.9748192 g/mol . The topological polar surface area is 43.1 Ų . The compound is solid at room temperature .Scientific Research Applications
Synthesis of Dichlorobenzamide Derivatives
The compound 2,5-Dichlorobenzamide plays a crucial role in the synthesis of various dichlorobenzamide derivatives . These derivatives are synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride, which is prepared from 3,5-dichlorobenzonitrile .
Crystallography
2,5-Dichlorobenzamide is used in crystallography studies. The structures of compounds synthesized from 2,5-Dichlorobenzamide are established by X-ray crystallography .
Biological Activity
Some analogous derivatives of 2,5-Dichlorobenzamide have shown biological activity, such as antitumoral and anticonvulsive activities .
Medicine
Arylamines, which are versatile organic chemical materials, have wide applications in the field of medicine . 2,5-Dichlorobenzamide, being a derivative of arylamines, can be inferred to have potential applications in this field .
Industry
Arylamines and their derivatives exhibit wide applications in the industry . Given that 2,5-Dichlorobenzamide is a derivative of arylamines, it can be inferred to have potential industrial applications .
Biology
Arylamines and their derivatives have wide applications in the field of biology . As a derivative of arylamines, 2,5-Dichlorobenzamide can be inferred to have potential applications in this field .
Safety and Hazards
properties
IUPAC Name |
2,5-dichlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHJIYQWKWHDSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073985 | |
Record name | Benzamide, 2,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichlorobenzamide | |
CAS RN |
5980-26-7 | |
Record name | 2,5-Dichlorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5980-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichlorobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 2,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-DICHLOROBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4ZCW2E9FU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,5-Dichlorobenzamide interact with its target and what are the downstream effects?
A1: The research highlights 2,5-Dichlorobenzamide as a key component in a crystalline form of a proteasome inhibitor []. While the exact mechanism of action isn't detailed in the provided abstract, proteasome inhibitors typically bind to and inhibit the proteasome, a cellular complex responsible for protein degradation. This inhibition disrupts various cellular processes, including cell cycle progression and apoptosis, ultimately leading to cell death, a desired effect in cancer treatment [].
Q2: Can you elaborate on the structural characterization of N-(3,5-Dibromo-4-hydroxyphenyl)-2,5-dichlorobenzamide and its interaction with transthyretin?
A2: While the provided abstract doesn't offer specific structural data for N-(3,5-Dibromo-4-hydroxyphenyl)-2,5-dichlorobenzamide, it mentions its complex with human transthyretin (TTR) []. This suggests the compound likely binds to TTR, potentially influencing its structure and function. Further research is needed to elucidate the specific binding site, affinity, and potential biological implications of this interaction.
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